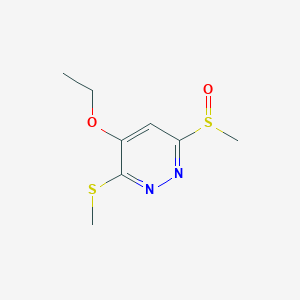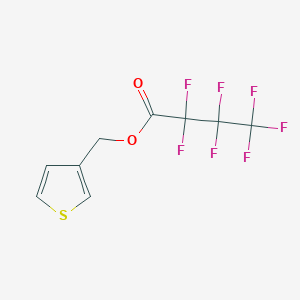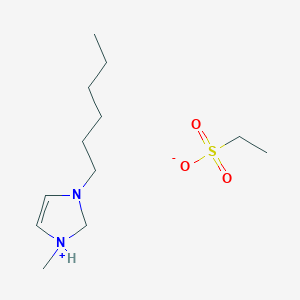![molecular formula C16H11Cl2NO3S B14186005 5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione CAS No. 917605-55-1](/img/structure/B14186005.png)
5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione is a heterocyclic organic compound that contains a thiazolidine ring. This compound is known for its diverse biological activities and is used in various scientific research applications. The thiazolidine ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, which contributes to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-(2,4-dichlorophenoxy)benzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic or thiazolidine rings .
Wissenschaftliche Forschungsanwendungen
5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pioglitazone: A thiazolidinedione derivative used as an antidiabetic agent.
Rosiglitazone: Another thiazolidinedione with similar antidiabetic properties.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione is unique due to its specific chemical structure, which imparts distinct biological activities. Unlike other thiazolidinedione derivatives, this compound has been shown to possess a broader spectrum of biological activities, including antimicrobial and anticancer properties .
Eigenschaften
CAS-Nummer |
917605-55-1 |
|---|---|
Molekularformel |
C16H11Cl2NO3S |
Molekulargewicht |
368.2 g/mol |
IUPAC-Name |
5-[[2-(2,4-dichlorophenoxy)phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H11Cl2NO3S/c17-10-5-6-13(11(18)8-10)22-12-4-2-1-3-9(12)7-14-15(20)19-16(21)23-14/h1-6,8,14H,7H2,(H,19,20,21) |
InChI-Schlüssel |
KKAZGLAFIFMBRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14185926.png)


![N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14185951.png)
![8-((trans)-3-Fluoropiperidin-4-yloxy)-2-(7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinoline](/img/structure/B14185954.png)
silane](/img/structure/B14185967.png)

![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine](/img/structure/B14185989.png)





![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)
